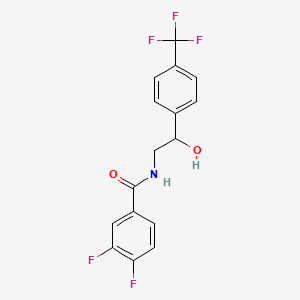

3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

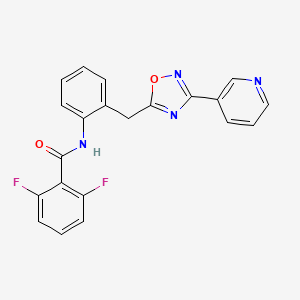

The compound "3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do explore similar benzamide analogs with various substituents and their effects on fluorescence, crystal structure, and biological activity. These studies can provide insights into the behavior and properties of related compounds.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step procedures, starting from corresponding benzazoles or aniline derivatives. For instance, the synthesis of fluorescent probes based on benzoxazole and benzothiazole derivatives was achieved through two-step procedures from the corresponding benzazoles . Similarly, N-(3-hydroxyphenyl) benzamide was synthesized via the condensation of 3-hydroxyaniline with benzoyl chloride . These methods suggest that the synthesis of the compound might also involve a multi-step reaction, possibly starting from a difluorobenzene derivative and involving steps like condensation and halogenation.

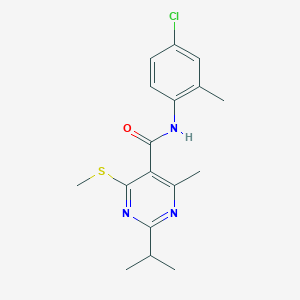

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, a novel benzamide molecule was found to crystallize in a triclinic system, and its molecular geometry was confirmed by DFT calculations . The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings, which could affect the molecule's properties . These findings suggest that the molecular structure of the compound could be similarly analyzed to determine its conformation and potential polymorphism.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tautomeric forms and coordination with metal ions. For instance, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide was found to rearrange to its enol form and bind to metal ions to form coordination compounds . The reactivity of these compounds can be influenced by their molecular structure, as seen in the case of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, where the molecular electrostatic potential was investigated . These studies indicate that the compound may also exhibit interesting reactivity, potentially forming coordination complexes or undergoing tautomeric shifts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as fluorescence, thermal stability, and biological activity, are influenced by their molecular structure and substituents. The fluorescence effects induced by the ESIPT process in benzamide derivatives are sensitive to pH and medium polarity . Polymorphism can significantly affect the biological properties of these compounds, as demonstrated by the different analgesic activities of various crystal forms of a benzothiazine derivative . The thermal behavior and phase transitions of trifluoromethyl substituted benzanilides have also been studied, revealing the occurrence of concomitant dimorphism . These findings suggest that the physical and chemical properties of the compound would likely be sensitive to environmental conditions and could exhibit polymorphism, affecting its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

New Fluorinated Monomers and Polymers : A study focused on the synthesis of new fluorinated monomers containing an ester function in the spacer, precursors of side chain liquid crystalline polysiloxanes. These monomers exhibit high smectogen properties, indicating potential applications in the development of advanced materials with unique liquid crystalline behaviors (Bracon et al., 2000).

Polymer Science : Research on highly fluorinated monomers precursors for side-chain liquid crystalline polysiloxanes demonstrates the impact of fluorinated chains on the thermal and optical properties of the resulting polymers. These findings suggest applications in creating materials with controlled liquid crystalline phases (Bracon et al., 1999).

Chemical Synthesis and Reactions

Photolysis of Diazirines : A study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines reveals insights into the mechanisms of photoaffinity probes, which could influence the design of chemical probes for biological systems (Platz et al., 1991).

Fluorinating Agents : Research on perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], a powerful new electrophilic fluorinating agent, highlights its utility in organic synthesis, potentially enabling the introduction of fluorine into organic molecules with high selectivity and efficiency (Banks et al., 1990).

Biochemical and Pharmacological Research

Synthesis and Pharmacological Activities : A study on N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives explores the enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This research contributes to the development of new compounds with potential therapeutic applications (Abbasi et al., 2014).

Advanced Chemical Transformations

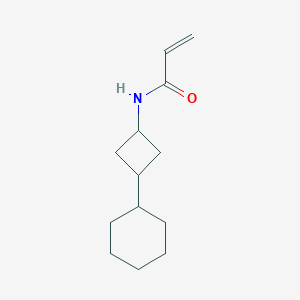

Rh(III)-catalyzed Redox-neutral C-H Alkenylation : The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via Rh(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers introduces a method for creating elaborate difluorinated compounds, which could be valuable in medicinal chemistry and synthesis (Cui et al., 2023).

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZURRVKJRAKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)

![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)